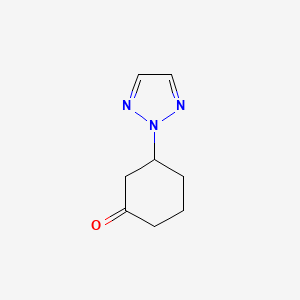

3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one

Description

Properties

IUPAC Name |

3-(triazol-2-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXANBZZRXGOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one typically involves the formation of the triazole ring followed by its attachment to the cyclohexanone. . The reaction conditions often include the use of solvents like water or dimethyl sulfoxide (DMSO) and can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve scalable and efficient synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

Oxidation: Formation of cyclohexanone oxides.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one exhibits notable antimicrobial activity. Triazole compounds are recognized for their efficacy against a range of microorganisms, including bacteria and fungi. The structure allows for effective binding to enzymes and receptors involved in microbial growth.

Anticancer Potential

Several studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines by inhibiting key enzymes such as thymidylate synthase . The unique triazole structure enhances the compound's ability to induce apoptosis in cancer cells.

Applications in Pharmaceuticals

The potential applications of this compound in drug development are extensive:

| Application | Description |

|---|---|

| Antimicrobial Agents | Effective against bacterial and fungal infections. |

| Anticancer Drugs | Targeting various cancer cell lines with promising IC50 values. |

| Antitubercular Agents | Potential activity against tuberculosis pathogens. |

Anticancer Activity

A study evaluated the cytotoxic effects of triazole derivatives on multiple cancer cell lines. The results indicated that certain analogs exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting a strong potential for further development as anticancer therapies .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of similar triazole compounds against Escherichia coli and Staphylococcus aureus. The findings demonstrated that these compounds could inhibit microbial growth effectively, paving the way for new antibiotic formulations .

Mechanism of Action

The mechanism of action of 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physicochemical properties, and applications of 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one with analogous compounds:

Key Observations

Triazole Regiochemistry :

- The 2H-triazole isomer in the target compound differs from the 1H-triazole in analogs like I () and the compound in . The 2H configuration may reduce metabolic instability compared to 1H-triazoles, which are prone to tautomerization .

Backbone Modifications: Cyclohexanone provides a ketone group absent in analogs like I (hexanone) and the hydroxyl-bearing compound in . Cyclohexene in introduces unsaturation, reducing conformational rigidity compared to cyclohexanone.

Biological Activity: The dopamine receptor ligands in demonstrate how triazole positioning (e.g., para-substitution on phenyl rings) and ancillary groups (e.g., aminocyclohexyl) fine-tune receptor selectivity. The target compound’s cyclohexanone may similarly influence pharmacokinetics in CNS applications . The dimethylamino group in ’s compound increases basicity and solubility, contrasting with the neutral ketone in the target compound .

Synthetic Accessibility: Click chemistry () is broadly applicable for triazole synthesis but may require post-functionalization for analogs like the hydroxyl or dimethylamino derivatives .

Biological Activity

3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused to a cyclohexanone moiety, which contributes to its unique chemical reactivity and biological interactions. The triazole structure is known for its ability to form stable complexes with various biomolecules, enhancing the compound's therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.0063 μmol/mL | |

| Staphylococcus aureus | 0.0063 μmol/mL | |

| Candida albicans | 0.0125 μmol/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Evaluation

In a study evaluating the efficacy of triazole derivatives against non-small-cell lung cancer (NSCLC), this compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin. The mechanism was attributed to thymidylate synthase inhibition, crucial for DNA synthesis in rapidly dividing cancer cells .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 4.24 | Thymidylate synthase inhibition | |

| MCF7 (Breast Cancer) | 5.00 | Apoptosis induction | |

| HeLa (Cervical Cancer) | 6.50 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring interacts with various enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Gene Expression Modulation : Studies have shown that this compound can alter gene expression profiles associated with apoptosis and cell cycle regulation.

- Stability and Bioavailability : The chemical stability of the triazole structure under physiological conditions enhances the bioavailability of the compound in biological systems .

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of derivatives of this compound. The use of combinatorial chemistry approaches has led to the discovery of new analogs with improved potency and selectivity against specific cancer types and pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the regioselective synthesis of 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one?

- Methodological Answer : The Michael addition of NH-1,2,3-triazole to α,β-unsaturated ketones (e.g., cyclohexenone derivatives) under thermal conditions (65–70°C) is a key route. For example, cyclohexenone reacts with NH-1,2,3-triazole to yield the target compound as a major product, with purification via gradient elution column chromatography (e.g., 50–90% EtOAc/hexanes) . Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another foundational approach for triazole formation, though regioselectivity must be validated via NMR or X-ray crystallography .

Q. How can researchers confirm the regiochemical outcome of triazole incorporation in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous regiochemical assignment. For example, in analogous triazole-containing compounds, single-crystal XRD resolves the 2H-triazole configuration . Alternatively, -NMR coupling patterns (e.g., absence of NH protons in 2H-triazoles) and -NMR shifts (distinct carbonyl signals) provide indirect evidence .

Advanced Research Questions

Q. What strategies optimize regioselectivity and minimize byproducts during the synthesis of this compound?

- Methodological Answer :

- Reaction Conditions : Elevated temperatures (70°C) and excess NH-1,2,3-triazole (1.05–1.2 eq.) favor 2H-triazole formation via kinetic control, as demonstrated in cycloheptanone derivatives .

- Byproduct Mitigation : Chromatographic separation (e.g., silica gel with EtOAc/hexanes gradients) effectively isolates minor 1H-triazole byproducts (<15% yield) .

- Computational Modeling : DFT calculations predict transition-state energies to guide solvent/catalyst selection (e.g., polar aprotic solvents enhance Michael addition regioselectivity).

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for metabolic or mechanistic studies?

- Methodological Answer : Deuteration at specific positions (e.g., morpholino or benzyl groups) is achieved via late-stage functionalization. For example, deuterated intermediates (e.g., 3-(3-(2H-1,2,3-triazol-2-yl)benzyl)morpholino-2,2-d2) are synthesized using deuterated reagents (DO, CDOD) and coupled to the core structure via peptide-like bond formation (HATU/DIPEA in DMA) . LC-MS and -NMR validate isotopic incorporation .

Q. What analytical challenges arise in characterizing conformational isomers of triazole-containing derivatives, and how are they resolved?

- Methodological Answer :

- NMR Challenges : Broad or overlapping signals due to slow conformational exchange on the NMR timescale (e.g., hindered rotation in morpholino-triazole derivatives). Variable-temperature -NMR (e.g., 298–343 K) or -DEPT experiments resolve splitting patterns .

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak IA/IB columns) separates enantiomers, as seen in deuterated nivasorexant analogues, with SFC-MS confirming purity (>99%) .

Research Applications

Q. How is this compound utilized in pharmacological studies (e.g., orexin receptor antagonism)?

- Methodological Answer : The triazole moiety enhances binding affinity to CNS targets (e.g., orexin receptors) due to its hydrogen-bonding capacity. Structure-activity relationship (SAR) studies involve coupling the core structure to aryl/heteroaryl groups via Suzuki-Miyaura cross-coupling or amide bond formation . In vivo efficacy is validated using rodent models of insomnia, with PET imaging (e.g., -labeled analogues) quantifying receptor occupancy .

Q. What computational tools are used to predict the biological activity or metabolic stability of triazole-containing derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.